molecular formula C15H18N4O2 B5594653 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone

Cat. No.: B5594653
M. Wt: 286.33 g/mol
InChI Key: DMPAPYXQXDTOMP-UHFFFAOYSA-N
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Description

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14297583 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound is related to imidazopyridine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery. Imidazopyridines, such as the related compounds synthesized in the studies below, exhibit a broad range of biological activities, making them valuable scaffolds for drug development.

  • New Methods for Preparation : Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound . Their approach offers a more efficient synthesis route, highlighting the ongoing research into improving the synthesis of such complex molecules A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015.

  • Novel Synthesis Techniques : Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the utility of these compounds in developing luminescent materials. This research signifies the potential of imidazopyridine derivatives in applications beyond pharmaceuticals, such as in materials science G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017.

  • Advances in Synthesis Methods : Cao et al. (2014) introduced a novel metal-free synthesis approach for imidazo[1,2-a]pyridines, emphasizing the importance of developing environmentally friendly and efficient synthesis methods for such compounds. This study reflects the broader trend in chemical synthesis towards greener and more sustainable practices H. Cao, Xiaohang Liu, Limin Zhao, et al., 2014.

Applications in Drug Discovery

The structural features of imidazopyridine derivatives, closely related to the compound , have been extensively explored for their pharmacological properties, leading to potential therapeutic applications.

  • Antagonistic Properties : A study by Shim et al. (2002) on a compound structurally similar to the one , revealed its potent antagonistic activity at the CB1 cannabinoid receptor. This research underscores the potential therapeutic applications of imidazopyridine derivatives in conditions modulated by the endocannabinoid system J. Shim, W. Welsh, Etienne A. Cartier, et al., 2002.

  • Anticancer Activity : Kumar et al. (2013) evaluated the anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, highlighting the potential of imidazopyridine-related compounds in cancer therapy. The study provides insights into the structural features that may contribute to the anticancer activity of these compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some imidazole derivatives have been found to have antihypertensive potential .

Future Directions

The broad range of chemical and biological properties of imidazole has led to its use in the development of a wide variety of drugs . Continued research and development in this area could lead to the discovery of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18-8-3-5-12(18)13(20)15(21)19-9-2-4-11(10-19)14-16-6-7-17-14/h3,5-8,11H,2,4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPAPYXQXDTOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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